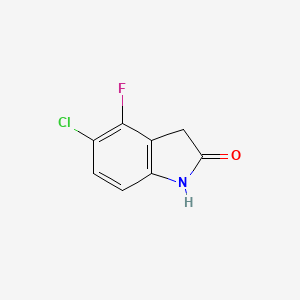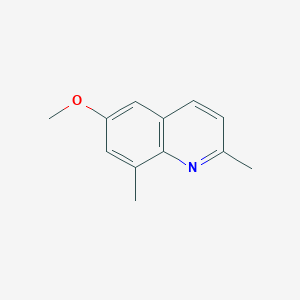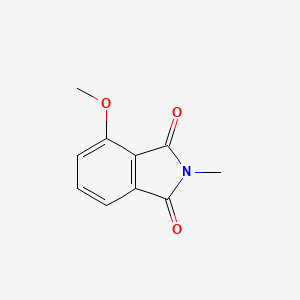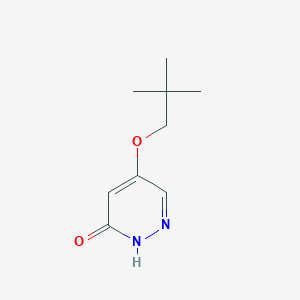
1-(7-Methoxy-1H-indazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxy-1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1H-indazol-3-yl)ethanone typically involves the functionalization of indazole derivatives. One common method includes the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant . These methods provide efficient routes to synthesize indazole derivatives with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions
1-(7-Methoxy-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学的研究の応用
1-(7-Methoxy-1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(7-Methoxy-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle
類似化合物との比較
Similar Compounds
1-(1H-Indazol-3-yl)ethanone: Similar structure but lacks the methoxy group at the 7-position.
1-(7-Phenylmethoxy-1H-indol-3-yl)ethanone: Contains a phenylmethoxy group instead of a methoxy group.
Uniqueness
1-(7-Methoxy-1H-indazol-3-yl)ethanone is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other indazole derivatives.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
1-(7-methoxy-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-7-4-3-5-8(14-2)10(7)12-11-9/h3-5H,1-2H3,(H,11,12) |
InChIキー |
WYODYCUSRFTIQD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NNC2=C1C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


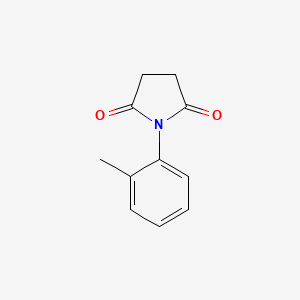

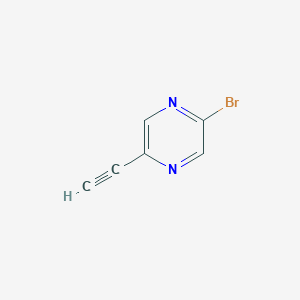
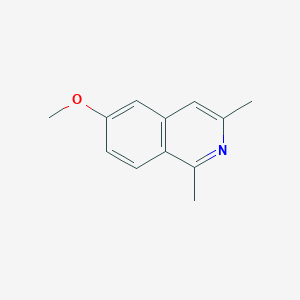



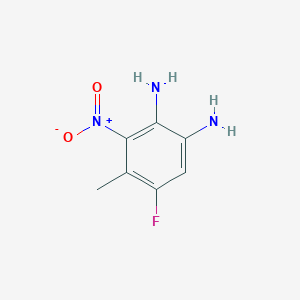
![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)

